(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves the reaction of pyrazine-2-carboxylic acid with (S)-2-amino-3-phenylpropanoic acid under specific conditions . The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Bortezomib impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is not well-documented. as an impurity of Bortezomib, it may interact with the proteasome pathway, similar to Bortezomib. Bortezomib inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A proteasome inhibitor used in cancer treatment.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in multiple myeloma treatment.
Uniqueness
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique as it serves as an impurity marker for Bortezomib, aiding in the quality control of pharmaceutical formulations. Its presence and quantification are crucial for ensuring the safety and efficacy of Bortezomib-containing medications.
Properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[(2S)-1-formamido-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c20-10-18-14(21)12(8-11-4-2-1-3-5-11)19-15(22)13-9-16-6-7-17-13/h1-7,9-10,12H,8H2,(H,19,22)(H,18,20,21)/t12-/m0/s1 |
InChI Key |
BCJAPCRRTHYNJU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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